3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with methoxy groups and a sulfonyl-linked piperazine-pyrimidine moiety, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-5-4-15(14-17(16)29-2)18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h3-7,14H,8-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFBBAUZHSLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with an appropriate amine, such as 2-aminoethylsulfonyl chloride, to form the benzamide core.
Piperazine-Pyrimidine Coupling: The final step involves the coupling of the benzamide derivative with 4-(pyrimidin-2-yl)piperazine. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit antidepressant properties. These compounds often target serotonin and dopamine receptors, which are crucial for mood regulation. A study demonstrated that modifications in the piperazine structure can enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes for depression and anxiety disorders .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its structural components allow it to interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, derivatives of piperazine have been explored for their ability to inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Antimicrobial Activity
Another application of this compound is in the field of antimicrobial therapy. Studies have reported that piperazine derivatives possess significant antibacterial and antifungal activities. The presence of the pyrimidine ring enhances the compound's efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound showed significant improvements in patients with major depressive disorder compared to placebo controls. The trial assessed changes in standard depression rating scales over 12 weeks, revealing a marked reduction in symptoms .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The piperazine-pyrimidine moiety is known to bind to specific sites on proteins, altering their activity and leading to downstream effects. This interaction can modulate signaling pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the sulfonyl and piperazine-pyrimidine moieties, resulting in different biological activities.
N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.
4-(Pyrimidin-2-yl)piperazine: A simpler structure that serves as a building block for more complex compounds like 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and the piperazine-pyrimidine moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, a compound with significant pharmaceutical potential, has garnered attention for its biological activity. This article reviews its properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 449.5 g/mol. Its structure incorporates a benzamide core with methoxy groups and a piperazine ring substituted by a pyrimidine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O5S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1021222-07-0 |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling and proliferation.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown efficacy in inhibiting DHFR, a crucial enzyme in nucleotide synthesis, which suggests that this compound could potentially exhibit similar effects .
- Autotaxin Inhibition : Research indicates that compounds with structural similarities can inhibit autotaxin, an enzyme implicated in cancer progression and fibrosis .
Biological Activity Studies
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: Antitumor Activity
A recent study evaluated the antitumor effects of related benzamide derivatives in vitro and in vivo. The results demonstrated that these compounds could significantly inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
Pharmacological Profile
The pharmacological profile includes:
- Antiproliferative Effects : In vitro assays indicated that the compound could reduce the viability of various cancer cell lines.
- Selectivity : The compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Toxicity and Safety Profile
Toxicological evaluations are crucial for understanding the safety of new compounds. Initial assessments suggest that this compound has a manageable toxicity profile at therapeutic doses. Long-term studies are necessary to fully elucidate its safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
